molecular formula C15H13ClN2OS2 B2970184 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide CAS No. 942003-34-1

4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide

Cat. No. B2970184
CAS RN: 942003-34-1
M. Wt: 336.85
InChI Key: NRQAWNRTUGZDBH-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide, also known as CB13, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. CB13 is a synthetic cannabinoid, which means that it interacts with the same receptors in the brain as the active compounds found in marijuana. However, CB13 is much more potent and selective than natural cannabinoids, making it a valuable tool for studying the effects of these receptors on various physiological and biochemical processes.

Mechanism of Action

4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide acts on the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed on immune cells. When this compound binds to the CB2 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects can include the inhibition of inflammatory cytokines, the modulation of pain perception, and the regulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. These effects can include the modulation of pain perception, the inhibition of inflammatory cytokines, and the regulation of immune cell function. This compound has also been shown to have neuroprotective effects, which could make it a valuable tool for the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a research tool is its high selectivity for the CB2 receptor. This selectivity allows researchers to study the effects of CB2 activation without the confounding effects of CB1 activation, which can be caused by natural cannabinoids such as THC. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study the long-term effects of CB2 activation in vivo.

Future Directions

There are several potential future directions for the study of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide and its effects on the endocannabinoid system. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to determine the long-term effects of this compound on the endocannabinoid system and to identify any potential adverse effects that may limit its use as a research tool.

Synthesis Methods

The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide involves several steps, including the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with 3-cyanothiophene-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is relatively straightforward, and the compound can be produced in large quantities for use in research.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been studied extensively for its potential use as a research tool in the field of neuroscience. One of the main applications of this compound is in the study of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. This compound has been shown to be a highly selective agonist for the CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of inflammatory and autoimmune disorders.

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c16-12-3-5-13(6-4-12)20-8-1-2-14(19)18-15-11(10-17)7-9-21-15/h3-7,9H,1-2,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQAWNRTUGZDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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